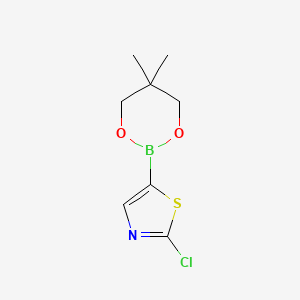
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
The synthesis of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole typically involves the reaction of 2-chlorothiazole with a boron-containing reagent. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors in biological systems. The boron-containing dioxaborinane ring may enhance the compound’s ability to form stable complexes with these targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can be compared with other thiazole derivatives and boron-containing compounds:
Thiazole Derivatives: Compounds like 2-chlorothiazole and 2-aminothiazole share the thiazole ring but lack the boron-containing dioxaborinane ring.
Boron-Containing Compounds: Compounds such as 5,5-dimethyl-1,3,2-dioxaborinane and boronic acids share the boron moiety but differ in their overall structure.
The uniqueness of this compound lies in the combination of the thiazole ring and the boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11BClNO2S |
|---|---|
Poids moléculaire |
231.51 g/mol |
Nom IUPAC |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BClNO2S/c1-8(2)4-12-9(13-5-8)6-3-11-7(10)14-6/h3H,4-5H2,1-2H3 |
Clé InChI |
YOTPUJYMEYDPNU-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CN=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


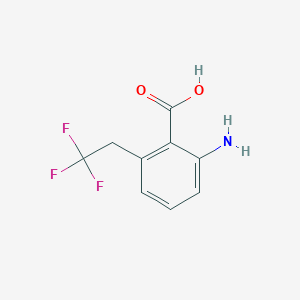

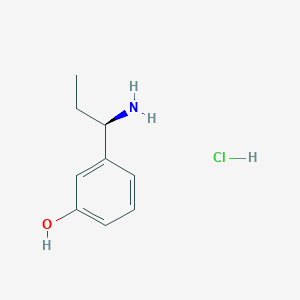
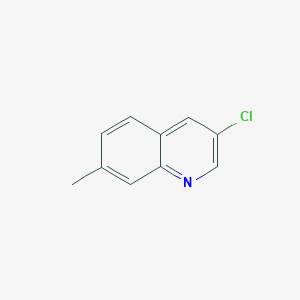
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
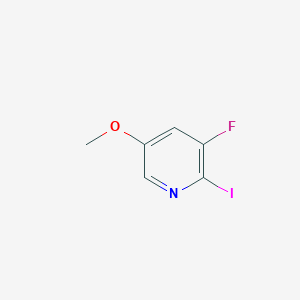
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
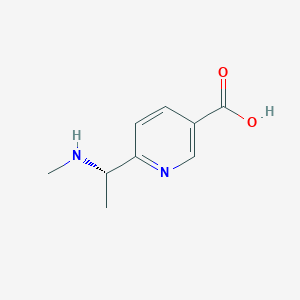
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)


